

Early-Phase Clinical Trial Analysis of CBP-1018: A Technical Overview

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Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

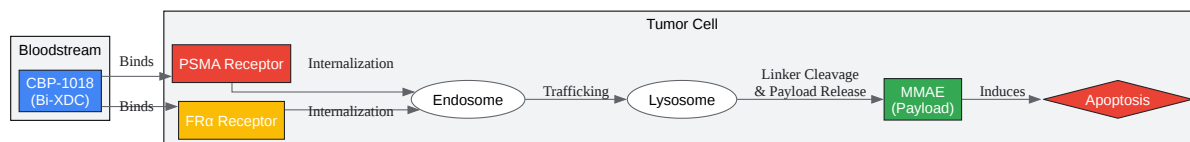
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This technical guide provides an in-depth analysis of the early-phase clinical trial results for **CBP-1018**, a first-in-class bi-specific ligand-drug conjugate (Bi-XDC). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

CBP-1018 is a novel therapeutic agent developed on Coherent Biopharma's Bi-XDC technology platform.[1][2] It is designed to target two distinct cell surface proteins that are overexpressed in various solid tumors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FR α).[3][4] The core structure of **CBP-1018** consists of a bi-specific ligand system for dual targeting, an enzyme-cleavable trifunctional linker, and a potent cytotoxic payload, monomethyl auristatin E (MMAE).[3][4][5] This design facilitates highly specific and efficient delivery of the cytotoxic agent to tumor cells.[5] Preclinical studies have demonstrated significant anti-tumor activity in a range of patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including lung, ovarian, prostate, breast, and pancreatic cancers, with tumor growth inhibition (TGI) reaching up to 96%.[5][6]



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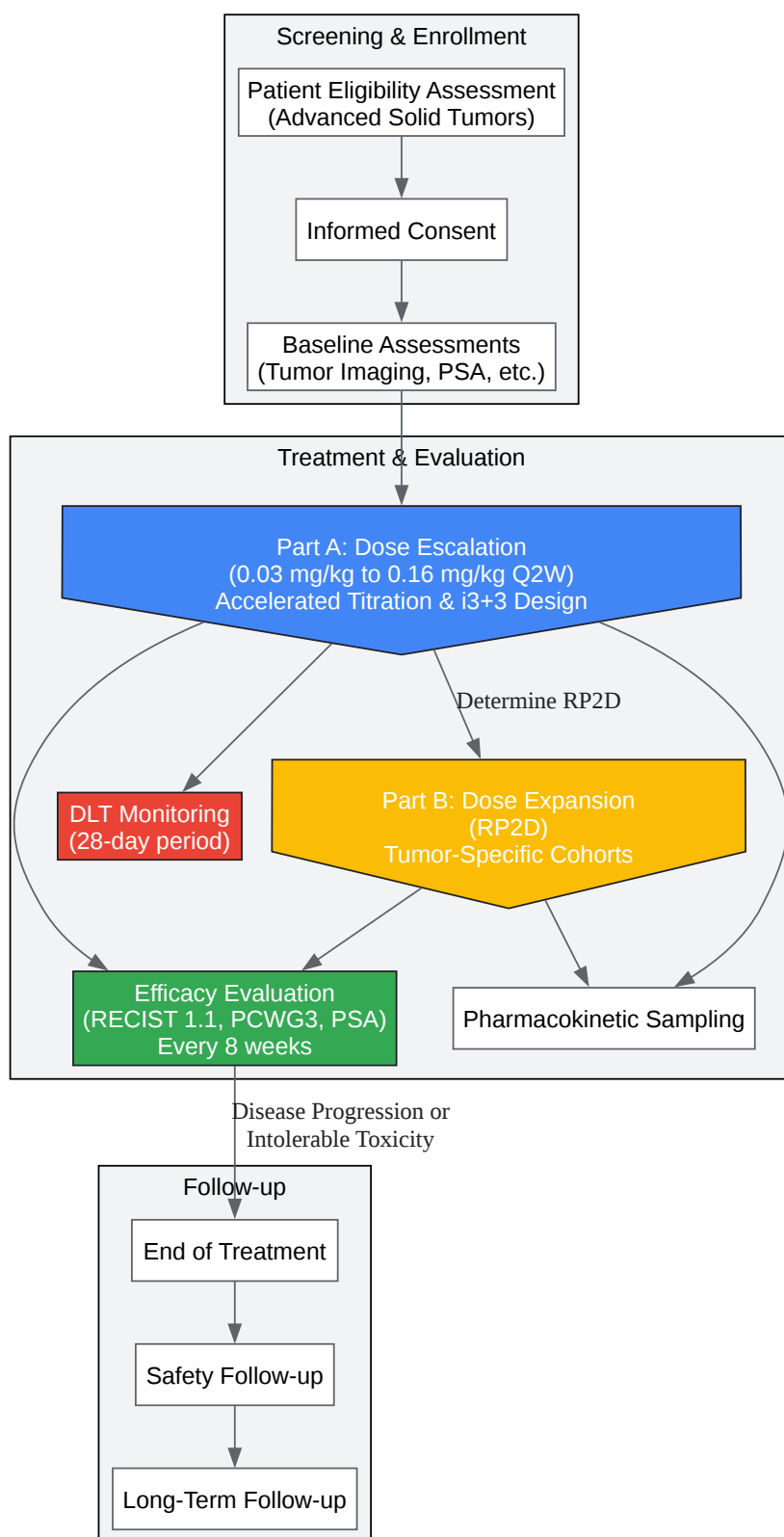
Figure 1: Proposed Mechanism of Action of **CBP-1018**.

Clinical Development Program: Phase I/II Study (NCT04928612)

A multi-center, open-label, Phase I/II clinical trial (NCT04928612) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors.[1][4][7] The study was designed with a dose-escalation phase (Part A) followed by a dose-expansion phase (Part B).[7]

Experimental Protocol: Clinical Trial Workflow

The clinical trial followed a structured workflow to ensure patient safety and to systematically evaluate the therapeutic potential of **CBP-1018**.



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Figure 2: Workflow of the Phase I/II Clinical Trial for **CBP-1018**.

Summary of Early-Phase Clinical Trial Results

The following tables summarize the key safety and efficacy data from the early-phase clinical evaluation of **CBP-1018** in patients with heavily pre-treated advanced solid tumors, with a focus on metastatic castration-resistant prostate cancer (mCRPC).

Table 1: Patient Demographics and Baseline Characteristics (mCRPC)

Characteristic	Value
Median Age (range)	67.5 years (57-78)
Median Prior Systematic Antitumor Drugs	9
Prior Chemotherapy	72.9%
Median Prior New Hormonal Agents	4
ECOG Performance Status 1 or 2	89.8%
Baseline Median PSA (range)	82.2 ng/mL (0.006-2995)

Data as of December 31, 2023, for 57 mCRPC patients.[\[5\]](#)

Table 2: Safety Profile - Treatment-Related Adverse Events (TRAEs)

Adverse Event Category	Incidence	Details
Grade ≥3 TRAEs		
Neutrophil Decrease	29.5%	Most common ≥G3 TRAE, transient and manageable.[5][8]
White Blood Cell Decrease	19.7%	Hematologic toxicities were primary ≥G3 TRAEs.[5][8]
Lymphocyte Decrease	11.5%	Consistent with known safety profile.[5][8]
Dose Limiting Toxicities (DLTs)	0%	No DLTs observed up to 0.16 mg/kg.[1][5]
TRAEs Leading to Dose Reduction	8.3%	Data from 120 patients.[8]
TRAEs Leading to Discontinuation	4.2%	Data from 120 patients.[8]

Data as of August 31, 2024, for the dose reduction/discontinuation rates, and December 31, 2023, for specific Grade ≥3 TRAEs.[5][8]

Table 3: Preliminary Efficacy in mCRPC Patients

Efficacy Endpoint	Dose Level	Value
Objective Response Rate (ORR)	≥0.14 mg/kg	20%
0.14 mg/kg or higher	42.9% (3 PR, 4 SD in 7 evaluable pts)	
Disease Control Rate (DCR)	≥0.14 mg/kg	88.0%
0.14 mg/kg or higher	100% (in 7 evaluable pts)	
Radiographic Progression-Free Survival (rPFS)	0.14 mg/kg	Median not yet reached
0.14 mg/kg	7-month rPFS rate: ~70%	
0.14 mg/kg	12-month rPFS rate: ~60%	
Overall (28 evaluable pts)	Median 9.2 months (95% CI, 5.0-NA)	
PSA Reduction	0.10 mg/kg	>50% in one patient, >90% in another
Target Lesion Reduction	≥0.14 mg/kg	Observed in 60% of patients
0.14 mg/kg	41% reduction in one patient achieving PR	

Efficacy data is from multiple data cuts, with the latest being August 31, 2024.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Table 4: Pharmacokinetic (PK) Profile

PK Parameter	Observation
CBP-1018 Half-life ($t_{1/2}$)	0.54 to 1.15 hours
CBP-1018 C _{max} and AUC _{0-t}	Increased with dose
Free MMAE C _{max} and AUC _{0-t}	Increased with dose
Accumulation	Not observed for CBP-1018 or free MMAE

Data as of December 31, 2023.[5]

Conclusion

The early-phase clinical trial data for **CBP-1018** indicate a manageable safety profile and promising preliminary efficacy in a heavily pre-treated population of patients with advanced solid tumors, particularly mCRPC.[5][8] The observed anti-tumor activity, including objective responses and durable disease control, supports further clinical development of **CBP-1018** as a potential new therapeutic option.[8] The maximum tolerated dose (MTD) was not reached in the dose-escalation phase, and the recommended Phase 2 dose (RP2D) of 0.14 mg/kg is being further evaluated in the dose-expansion cohorts.[5][8]

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